molecular formula C10H16BF4NS2 B13766901 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate

1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate

Cat. No.: B13766901
M. Wt: 301.2 g/mol
InChI Key: ACSCYWOSKSRUPA-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate is an organosulfur compound with the molecular formula C10H16NS2BF4. This compound is known for its unique structure, which includes a dithiol ring and a piperidinium moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate typically involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with piperidine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinium moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate exerts its effects involves interactions with various molecular targets and pathways. The dithiol ring can participate in redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. The piperidinium moiety can interact with biological membranes, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the dithiol ring and piperidinium moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16BF4NS2

Molecular Weight

301.2 g/mol

IUPAC Name

1-(4,5-dimethyl-1,3-dithiol-2-ylidene)piperidin-1-ium;tetrafluoroborate

InChI

InChI=1S/C10H16NS2.BF4/c1-8-9(2)13-10(12-8)11-6-4-3-5-7-11;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1

InChI Key

ACSCYWOSKSRUPA-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=C(SC(=[N+]2CCCCC2)S1)C

Origin of Product

United States

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